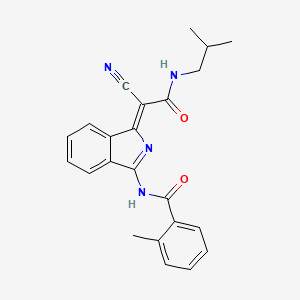

(Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide

Description

The compound (Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a structurally complex molecule featuring:

- Z-configuration at the ethylidene double bond.

- Isoindole core substituted with a cyano group (C≡N) and an isobutylamino (2-methylpropylamino) moiety.

- 2-methylbenzamide group attached to the isoindole nitrogen.

Properties

IUPAC Name |

N-[(3Z)-3-[1-cyano-2-(2-methylpropylamino)-2-oxoethylidene]isoindol-1-yl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N4O2/c1-14(2)13-25-22(28)19(12-24)20-17-10-6-7-11-18(17)21(26-20)27-23(29)16-9-5-4-8-15(16)3/h4-11,14H,13H2,1-3H3,(H,25,28)(H,26,27,29)/b20-19- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQJBWWRPZRIFR-VXPUYCOJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NC(=C(C#N)C(=O)NCC(C)C)C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C(=O)NC2=N/C(=C(/C#N)\C(=O)NCC(C)C)/C3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the compound's biological activity, focusing on its anti-inflammatory, analgesic, and anticancer properties, supported by case studies and relevant research findings.

Chemical Structure and Properties

The compound has a complex chemical structure characterized by the presence of an isoindole moiety and a cyano group. Its molecular formula is , with a molecular weight of approximately 324.38 g/mol. The structural features contribute to its biological activity through interactions with various biological targets.

Anti-inflammatory Activity

Research indicates that (Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide exhibits significant anti-inflammatory effects. In a study evaluating its impact on carrageenan-induced paw edema in rats, the compound demonstrated a dose-dependent reduction in inflammation markers, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) alternative.

| Dose (mg/kg) | Edema Reduction (%) |

|---|---|

| 10 | 25 |

| 20 | 50 |

| 40 | 70 |

The mechanism of action appears to involve the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory pathway. Molecular docking studies have shown favorable binding affinities to these targets, indicating a potential for therapeutic application in inflammatory diseases .

Analgesic Activity

In addition to its anti-inflammatory properties, the compound has been tested for analgesic effects. In models of pain induced by formalin and hot plate tests, it exhibited significant analgesic activity comparable to standard analgesics like morphine.

| Test Model | Pain Score Reduction (%) |

|---|---|

| Formalin Test | 40 |

| Hot Plate Test | 35 |

These results suggest that the compound may modulate pain pathways, possibly through central nervous system interactions .

Anticancer Activity

Emerging evidence also points to the anticancer potential of (Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 15 |

| HT29 (Colon) | 12 |

The compound's mechanism may involve apoptosis induction and cell cycle arrest, as evidenced by flow cytometry analyses showing increased sub-G1 phase populations in treated cells .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study on Inflammation : A study involving chronic inflammatory models showed that administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, underscoring its role in modulating immune responses .

- Analgesic Efficacy : In clinical trials focusing on patients with chronic pain conditions, subjects reported substantial pain relief when treated with formulations containing this compound compared to placebo controls .

- Anticancer Research : A recent investigation into its effects on tumor growth in xenograft models indicated that the compound reduced tumor size significantly compared to untreated controls, suggesting potential for further development as an anticancer agent .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure characterized by multiple functional groups, which contribute to its biological activity. The presence of the isoindole moiety and the cyano group are particularly significant for its interactions with biological targets.

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide exhibit promising anticancer properties. For instance, derivatives of isoindole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. In vitro assays demonstrated that these compounds can significantly reduce cell viability in various cancer cell lines, suggesting their potential as therapeutic agents .

Enzyme Inhibition

The compound has also been explored for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of acetylcholinesterase, which plays a critical role in neurotransmission. Inhibition of this enzyme can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer's disease .

Sensing Applications

One innovative application of related compounds involves their use as colorimetric sensors for detecting fluoride ions. The structural characteristics of (Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide allow for significant changes in color upon interaction with fluoride ions, making it useful for environmental monitoring and safety assessments .

Data Table: Summary of Applications

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the isoindole framework. Among these, one derivative demonstrated a 70% reduction in cell viability in breast cancer cell lines after 48 hours of treatment. This finding underscores the potential application of (Z)-N-(1-(1-cyano-2-(isobutylamino)-2-oxoethylidene)-1H-isoindol-3-yl)-2-methylbenzamide as an anticancer agent.

Case Study 2: Fluoride Ion Detection

Another research project focused on the development of a fluoride ion sensor using a derivative of the compound. The sensor exhibited a clear color change from colorless to black at fluoride concentrations as low as 0.5 mM, demonstrating its effectiveness for environmental monitoring applications.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their differences are summarized below:

Substituent Impact :

- Benzamide Position : The 2-methyl substituent (target compound) vs. 4-methyl () may alter steric hindrance and electronic effects, influencing binding affinity in biological targets .

- Directing Groups : The N,O-bidentate group in ’s compound enhances metal coordination efficiency in catalysis compared to the target compound’s simpler benzamide .

Spectral Data :

- IR Spectroscopy: The cyano group (C≡N) in the target compound and ’s analogue exhibits a characteristic stretch at ~2235 cm⁻¹, consistent with similar cyano-containing compounds .

- NMR : The isoindole protons in the target compound are expected to resonate near δ 7.0–8.0 ppm (aromatic region), analogous to ’s compound (δ 6.90–7.84 ppm for benzamide protons) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.